![molecular formula C11H7BrClNO B1373724 3-Bromo-5-(3-chlorophenoxy)pyridine CAS No. 28232-65-7](/img/structure/B1373724.png)
3-Bromo-5-(3-chlorophenoxy)pyridine
Overview
Description
3-Bromo-5-(3-chlorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrClNO and a molecular weight of 284.53 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-Bromo-5-(3-chlorophenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a common reaction involving this compound.
Scientific Research Applications
Pharmaceutical Research
3-Bromo-5-(3-chlorophenoxy)pyridine serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor in the development of drugs targeting specific biological pathways.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in cancer research. Its ability to interact with specific biological targets suggests potential therapeutic applications:
- Inhibition of Protein Function: Studies have shown that it can modulate enzyme activities or receptor interactions, influencing cellular processes such as growth and apoptosis .
- Cancer Research: The compound has been explored for its role in inhibiting tumor growth through various mechanisms, including interference with signaling pathways critical for cancer cell proliferation .
Structural Comparison with Related Compounds
Compound Name | Structural Differences | Unique Characteristics |
---|---|---|
3-Bromo-5-(3-chlorophenyl)pyridine | Chlorine at the fifth position | Different reactivity due to chlorine's position |
5-Bromo-2-(3-chloromethylphenyl)pyrimidine | Contains a pyrimidine ring instead of pyridine | Exhibits distinct biological activities |
4-Bromo-2-(4-chlorophenoxy)pyridine | Bromine at the fourth position | Potentially different pharmacological profiles |
This table illustrates how variations in structure can lead to different chemical properties and biological activities among similar compounds.
Case Studies
- Cancer Cell Line Studies:
- Mechanistic Studies:
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-(3-chlorophenoxy)pyridine include:
3-Bromo-5-(3-chlorophenyl)pyridine: This compound has a similar structure but differs in the position of the chlorine atom.
5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: Another structurally related compound with different functional groups.
These compounds share some chemical properties with this compound but also have unique characteristics that make them suitable for different applications.
Biological Activity
3-Bromo-5-(3-chlorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C₁₁H₇BrClNO and a molecular weight of 284.54 g/mol, this compound has been studied for various pharmacological effects, particularly in relation to its interactions with biological targets.
- Molecular Formula : C₁₁H₇BrClNO
- Molecular Weight : 284.54 g/mol
- CAS Number : 28232-65-7
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an agonist for certain G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures, which may extend to this compound. For instance, a compound bearing a phenoxy group demonstrated significant activity against various cancer cell lines, including MCF-7 breast cancer cells and A549 lung cancer cells, with IC₅₀ values around 10.25 ± 2.5 µM . Although specific IC₅₀ data for this compound are not extensively documented, its structural analogs suggest a promising anticancer profile.
Neuropharmacological Effects
The compound's phenoxy moiety is also associated with neurological activity. Compounds featuring similar structures have shown inhibition of histamine receptors, which could imply potential applications in treating neurological disorders . For example, one study indicated that a derivative exhibited an inhibition constant (K_i) of 8.8 nM against human H3 receptors, suggesting that modifications to the phenoxy group can enhance receptor affinity and efficacy .
Comparative Analysis with Similar Compounds
Compound Name | IC₅₀ (µM) | Target Receptor/Activity |
---|---|---|
This compound | TBD | TBD |
Compound with 4-trifluorophenoxy | 1.9 | RAGE inhibition |
Compound with isopentylphenoxy | 157 ± 16 | Histamine H3 receptor antagonist |
Compound with 2-amidophenoxy | TBD | Anticancer activity |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives . Its applications extend beyond medicinal chemistry into materials science and chemical processes.
Synthesis Steps:
- Step 1 : Reaction of 3-bromo-5-chlorophenol with a pyridine derivative under controlled conditions.
- Step 2 : Purification and characterization using techniques such as NMR and mass spectrometry.
Properties
IUPAC Name |
3-bromo-5-(3-chlorophenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWCDQFYAZDWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678772 | |
Record name | 3-Bromo-5-(3-chlorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28232-65-7 | |
Record name | 3-Bromo-5-(3-chlorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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